molecular formula C25H26ClNO6 B297729 Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B297729
M. Wt: 471.9 g/mol
InChI Key: NLEFVNOSIOGHNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as CR845, is a novel kappa opioid receptor agonist that has shown promising results in preclinical and clinical studies. This compound has been found to have potential therapeutic applications in the treatment of various types of pain, including acute and chronic pain.

Mechanism of Action

Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate acts as a selective kappa opioid receptor agonist, which means that it binds to and activates the kappa opioid receptor. Activation of the kappa opioid receptor results in the inhibition of pain signaling pathways in the central nervous system. This mechanism of action is different from that of traditional opioids, which act on the mu opioid receptor.
Biochemical and Physiological Effects:
The activation of the kappa opioid receptor by Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate results in a number of biochemical and physiological effects. These effects include the inhibition of pain signaling pathways, the modulation of the immune system, and the reduction of inflammation. Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to have a lower potential for abuse and addiction compared to traditional opioids.

Advantages and Limitations for Lab Experiments

Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its high potency and selectivity for the kappa opioid receptor, its ability to reduce pain without causing respiratory depression, and its lower potential for abuse and addiction. However, there are also some limitations to using Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and use the compound.

Future Directions

There are several future directions for research on Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. One area of focus is the development of new formulations and delivery methods to improve the efficacy and safety of Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. Another area of focus is the investigation of the potential therapeutic applications of Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate in other areas, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate and its effects on the immune system and inflammation.

Synthesis Methods

The synthesis of Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves a multi-step process that starts with the reaction of 2-chlorobenzyl alcohol with 3-methoxyphenylacetic acid to form the corresponding ester. This ester is then reacted with 2,6-dimethyl-3,5-pyridinedicarboxylic acid to form the final product, Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate. The synthesis method has been optimized to produce high yields of pure Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate.

Scientific Research Applications

Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential therapeutic applications in the treatment of pain. Preclinical studies have shown that Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is effective in reducing acute and chronic pain in animal models. Clinical studies have also shown promising results in reducing pain in humans, including postoperative pain, chronic pain, and pain associated with osteoarthritis.

properties

Product Name

Dimethyl 4-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Molecular Formula

C25H26ClNO6

Molecular Weight

471.9 g/mol

IUPAC Name

dimethyl 4-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H26ClNO6/c1-14-21(24(28)31-4)23(22(15(2)27-14)25(29)32-5)16-10-11-19(20(12-16)30-3)33-13-17-8-6-7-9-18(17)26/h6-12,23,27H,13H2,1-5H3

InChI Key

NLEFVNOSIOGHNE-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C(=O)OC

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC(=C(C=C2)OCC3=CC=CC=C3Cl)OC)C(=O)OC

Origin of Product

United States

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